molecular formula C15H18N2O2 B4429890 N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 130403-03-1

N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4429890
CAS RN: 130403-03-1
M. Wt: 258.32 g/mol
InChI Key: GVMUUFOKSYOPHT-UHFFFAOYSA-N
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Description

N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.

Mechanism of Action

A-836,339 binds to the N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide receptors on immune cells, leading to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These signaling pathways are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
A-836,339 has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. Additionally, A-836,339 has been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using A-836,339 in lab experiments is its high selectivity for the N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide receptor, which allows for the specific activation of this receptor without affecting other receptors. However, one of the limitations of using A-836,339 is its relatively low potency compared to other this compound agonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for the research on A-836,339, including:
1. Further elucidation of the molecular mechanisms underlying its anti-inflammatory, analgesic, and anticancer effects.
2. Development of more potent and selective N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide agonists based on the structure of A-836,339.
3. Investigation of the potential therapeutic applications of A-836,339 in other diseases, such as autoimmune diseases and metabolic disorders.
4. Evaluation of the safety and efficacy of A-836,339 in clinical trials.
In conclusion, A-836,339 is a promising compound with potential therapeutic applications in various diseases. Its high selectivity for the this compound receptor and its ability to modulate immune responses and inflammation make it an attractive target for drug development. Further research is needed to fully elucidate its molecular mechanisms and evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide receptors are known to play a crucial role in modulating immune responses and inflammation, and A-836,339 has been shown to activate these receptors selectively, without affecting the CB1 receptors, which are primarily expressed in the brain.

properties

IUPAC Name

5-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(2)12-7-5-6-10(3)14(12)16-15(18)13-8-11(4)19-17-13/h5-9H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUUFOKSYOPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156513
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130403-03-1
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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